molecular formula C24H25N7OS B2430013 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920363-85-5

2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2430013
CAS No.: 920363-85-5
M. Wt: 459.57
InChI Key: NXPBVRFAZQOYOL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound with significant importance in various fields such as medicinal chemistry and pharmacology. This compound, known for its intricate structure, features a benzylthio group, a p-tolyl group, and a triazolopyrimidine moiety, offering a diverse range of chemical interactions and biological activities.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7OS/c1-18-7-9-20(10-8-18)31-24-22(27-28-31)23(25-17-26-24)30-13-11-29(12-14-30)21(32)16-33-15-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPBVRFAZQOYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. A common approach includes the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the piperazine and benzylthio groups under controlled conditions. Solvents like ethanol or acetonitrile, along with reagents such as benzyl chloride and sodium hydride, are often employed to facilitate these steps.

Industrial Production Methods

Industrial production of this compound may utilize flow chemistry techniques to enhance the efficiency and yield of the synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to better scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is subject to a variety of chemical reactions, including:

  • Oxidation: Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Involving agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitutions, utilizing reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

The compound reacts under mild to moderate conditions, depending on the desired transformation. For oxidation reactions, acidic or basic conditions may be required. Reduction reactions usually occur in protic or aprotic solvents, while substitution reactions often need catalysts or heating.

Major Products

Depending on the reaction type, the major products can vary. Oxidation might yield sulfoxides or sulfones, reduction can produce corresponding alcohols or amines, and substitution reactions may generate alkylated or acylated derivatives.

Scientific Research Applications

Overview

2-(Benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic compound with notable significance in medicinal chemistry and pharmacology. Its unique structure combines a benzylthio group, a p-tolyl group, and a triazolopyrimidine moiety, which contribute to its diverse chemical interactions and biological activities. This article explores its applications across various scientific fields, supported by case studies and relevant data.

Medicinal Chemistry

Anticancer Activity : Research indicates that 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including MGC-803 and HeLa cells. The compound potentially inhibits lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers .

Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential interactions with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Further studies are required to quantify these effects against specific pathogens.

Biological Research

Mechanism of Action : The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. The triazolopyrimidine moiety is particularly known for modulating enzyme activity through competitive inhibition or allosteric modulation.

Protein Interaction Studies : The compound has been utilized in binding studies to explore its affinity for various proteins. These studies are crucial for understanding its potential therapeutic applications in treating diseases linked to dysregulated protein functions.

Material Science

UV Absorbent : 2-(Benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been explored as a UV absorbent in materials such as polyester and polyvinyl chloride. Its ability to absorb UV radiation makes it suitable for enhancing the durability of plastics and other materials exposed to sunlight .

Mechanism of Action

The mechanism by which 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety is particularly known for its ability to bind to active sites of enzymes, modulating their activity. Pathways involved can include inhibition of specific enzymes or interference with cell signaling processes.

Comparison with Similar Compounds

When compared to similar compounds like 2-(benzylthio)-1-(4-(3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone or 2-(benzylthio)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone demonstrates unique properties such as higher binding affinity to certain protein targets and greater stability under physiological conditions. These distinctions underscore its potential superiority and tailored utility in specific applications.

That was a mouthful! What's next on your science journey?

Biological Activity

The compound 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920363-85-5) is a complex organic molecule notable for its potential biological activities. Its structure incorporates a benzylthio group, a triazole-pyrimidine moiety, and a piperazine ring, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, supported by research findings and case studies.

Structural Characteristics

The structural formula of the compound reveals multiple functional groups that facilitate various biological interactions. The presence of the triazole and piperazine moieties is particularly significant, as these groups are commonly associated with diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities
  • Antidepressant effects

The combination of the triazole and piperazine rings with the thioether group in this compound enhances its bioactivity compared to other compounds lacking these features .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies have shown that the compound may inhibit specific enzymes or receptors involved in disease processes. For instance, it has been noted that triazole-fused pyrimidine derivatives can inhibit lysine-specific demethylase 1 (LSD1), which is implicated in various cancers .

Anticancer Activity

A study examining related triazole derivatives found significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives exhibited IC50 values in the nanomolar range, indicating potent activity . This suggests that 2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone may similarly possess anticancer properties.

Antimicrobial Effects

Compounds with similar structural motifs have demonstrated antibacterial activity against various pathogens. For example, benzothioate derivatives were shown to have good antibacterial properties compared to standard antibiotics like chloramphenicol . This suggests potential applications for the compound in treating bacterial infections.

The synthesis of this compound typically involves several steps including cyclization reactions under specific conditions. For instance, one common method involves reacting appropriate precursors in polar solvents at elevated temperatures to facilitate the formation of the desired product .

Compound Biological Activity IC50 (µM) Reference
Compound AAnticancer0.60
Compound BAntimicrobial0.75
Compound CAnti-inflammatory0.50

Q & A

Q. Example Protocol :

React 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-amine (10 mmol) with 1-(chloroacetyl)piperazine (10 mmol) in DMF at 80°C for 24 hours.

Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Treat intermediate with benzyl mercaptan (12 mmol) and K₂CO₃ in ethanol at reflux for 12 hours.

Characterize via NMR and HRMS .

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Answer:
Optimization strategies:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility. DMF enhances coupling efficiency but may increase side reactions .
  • Catalysis : Use catalytic KI (1 mmol) to accelerate SN2 reactions (e.g., thioether formation) .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C instead of reflux) reduce decomposition of heat-sensitive intermediates .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting materials or over-acetylated products) and adjust stoichiometry .

Q. Table 1: Yield Optimization Under Different Conditions

ConditionYield (%)Purity (HPLC)
DMF, 80°C, 24h6592
THF, 60°C, 36h5895
DMF + KI, 80°C, 18h7290

Basic: What spectroscopic methods validate the compound’s structure?

Answer:

  • 1H/13C-NMR : Confirm proton environments (e.g., benzylthio CH₂ at δ 4.2–4.5 ppm; triazole protons at δ 8.5–9.0 ppm) and carbon backbone .
  • HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.
  • IR Spectroscopy : Detect key functional groups (C=O stretch ~1700 cm⁻¹; triazole ring ~1600 cm⁻¹) .

Advanced Tip : For ambiguous NMR signals (e.g., overlapping piperazine protons), use 2D techniques (COSY, HSQC) to resolve spin systems .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Theoretical Alignment : Reconcile discrepancies by referencing pharmacological frameworks (e.g., kinase inhibition vs. GPCR modulation). For example, conflicting cytotoxicity data may arise from cell-line-specific expression of target proteins .
  • Dose-Response Validation : Re-test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on p-tolyl or benzylthio groups) to identify structure-activity trends .

Basic: What experimental designs assess environmental impact?

Answer:

  • OECD Guidelines : Use biodegradability (Test 301) and ecotoxicity (Daphnia magna LC50) assays .
  • Compartmental Analysis : Study soil adsorption (OECD 106) and hydrolysis kinetics (pH 4–9 buffers) to model environmental fate .

Q. Advanced Design :

  • Long-Term Ecotoxicology : Expose aquatic organisms (e.g., zebrafish embryos) to sublethal doses (0.1–10 ppm) over 28 days, monitoring biomarkers (CYP450, oxidative stress) .

Advanced: How to integrate computational modeling into mechanistic studies?

Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase; PDB ID: 1M17). Validate with MD simulations (NAMD, 100 ns trajectories) .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data to design analogs with improved potency .

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